molecular formula C23H25N7O B2693875 N-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946297-86-5

N-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2693875
CAS RN: 946297-86-5
M. Wt: 415.501
InChI Key: LBDYYXDLHYAFIA-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C23H25N7O and its molecular weight is 415.501. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

EGFR Inhibitor

This compound has been found to be a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically the EGFR mutants L858R, T790M, and V948R . EGFR is a protein that plays a crucial role in cell growth and division. Mutations in EGFR can lead to uncontrolled cell growth, which is a hallmark of many types of cancer. Therefore, inhibitors of EGFR are valuable tools in cancer research and treatment .

Treatment of Non-Small Cell Lung Cancer (NSCLC)

The compound has been used in the treatment of non-small cell lung cancer (NSCLC). NSCLC patients with oncogenic EGFR mutations often develop resistance to first-generation EGFR inhibitors, often due to a second-site mutation in the EGFR kinase domain (T790M). This compound has been found to be a potent, WT sparing, irreversible inhibitor of T790M-containing EGFR mutants, making it a promising candidate for the treatment of NSCLC .

Bruton’s Tyrosine Kinase (BTK) Inhibitor

Bruton’s tyrosine kinase (BTK) is a key component of the B cell receptor (BCR) signaling pathway and plays a crucial role in B cell malignancies and autoimmune disorders. This compound has been found to be a potent inhibitor of BTK, making it an attractive target for the treatment of B cell related diseases .

Treatment of B Cell Malignancies

The compound has been found to inhibit the growth of TMD8 B cell lymphoma cells in vitro. It has been shown to arrest TMD8 cells at the G1 phase, accompanied by decreased levels of Rb, phosphorylated Rb, and cyclin D1. Moreover, following treatment with this compound, TMD8 cells underwent apoptosis associated with PARP and caspase 3 cleavage .

Potential Second-Generation BTK Inhibitor

The kinase selectivity of this compound was found to be superior to that of the first-generation inhibitor ibrutinib, suggesting that it could be a second-generation inhibitor of BTK .

Use in Drug Design

The structure and properties of this compound make it a valuable tool in drug design. Its potency and selectivity for certain kinases, along with its ability to inhibit cell growth and induce apoptosis, make it a promising candidate for further development as a therapeutic agent .

properties

IUPAC Name

N-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O/c1-28-11-13-29(14-12-28)23-26-21(25-17-7-6-10-19(15-17)31-2)20-16-24-30(22(20)27-23)18-8-4-3-5-9-18/h3-10,15-16H,11-14H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDYYXDLHYAFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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